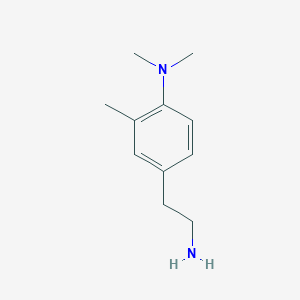
4-(Dimethylamino)-3-methylbenzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-3-methylbenzeneethanamine is an organic compound characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a methyl group and an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-methylbenzeneethanamine can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with methylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dimethylamino)-3-methylbenzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
4-(Dimethylamino)-3-methylbenzeneethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-3-methylbenzeneethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparaison Avec Des Composés Similaires
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)cinnamaldehyde
- 4-Dimethylaminopyridine
Comparison: 4-(Dimethylamino)-3-methylbenzeneethanamine is unique due to the presence of both a dimethylamino group and a methyl group on the benzene ring, along with an ethanamine chain. This structural combination imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 4-(Dimethylamino)benzoic acid has a carboxylic acid group instead of an ethanamine chain, leading to different reactivity and applications .
Propriétés
Numéro CAS |
1098070-13-3 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-N,N,2-trimethylaniline |
InChI |
InChI=1S/C11H18N2/c1-9-8-10(6-7-12)4-5-11(9)13(2)3/h4-5,8H,6-7,12H2,1-3H3 |
Clé InChI |
XROJZLIRJNNLMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCN)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















